molecular formula C12H17NO B12939496 (R)-N-(4-Phenylbutan-2-yl)acetamide CAS No. 22148-79-4

(R)-N-(4-Phenylbutan-2-yl)acetamide

Cat. No.: B12939496
CAS No.: 22148-79-4
M. Wt: 191.27 g/mol
InChI Key: KQSKZCWLCIETEF-SNVBAGLBSA-N
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Description

®-N-(4-Phenylbutan-2-yl)acetamide is an organic compound with a molecular formula of C12H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-Phenylbutan-2-yl)acetamide typically involves the reaction of ®-4-Phenylbutan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction can be represented as follows:

(R)4Phenylbutan2amine+AceticAnhydride(R)N(4Phenylbutan2yl)acetamide+AceticAcid(R)-4-Phenylbutan-2-amine + Acetic Anhydride \rightarrow (R)-N-(4-Phenylbutan-2-yl)acetamide + Acetic Acid (R)−4−Phenylbutan−2−amine+AceticAnhydride→(R)−N−(4−Phenylbutan−2−yl)acetamide+AceticAcid

Industrial Production Methods

In an industrial setting, the production of ®-N-(4-Phenylbutan-2-yl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-Phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylbutanoic acid or phenylbutanone.

    Reduction: Formation of ®-4-Phenylbutan-2-amine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

®-N-(4-Phenylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-(4-Phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(4-Phenylbutan-2-yl)acetamide
  • N-(4-Phenylbutan-2-yl)acetamide (racemic mixture)
  • N-(4-Phenylbutan-2-yl)propionamide

Uniqueness

®-N-(4-Phenylbutan-2-yl)acetamide is unique due to its specific ® configuration, which can result in different biological activity and interactions compared to its (S) enantiomer or racemic mixture. This stereochemistry can influence the compound’s effectiveness and selectivity in various applications.

Properties

CAS No.

22148-79-4

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-[(2R)-4-phenylbutan-2-yl]acetamide

InChI

InChI=1S/C12H17NO/c1-10(13-11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

KQSKZCWLCIETEF-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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